N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
Compounds with structures similar to N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and tested for their antibacterial activities. For instance, studies on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, show potent broad-spectrum antimicrobial properties. Although this specific research does not cover the exact compound, it highlights the potential of similar chemical structures in developing new antibacterial agents (Chu et al., 1991).
Antitumor and Antimicrobial Properties
Research on quinazolinone and thiazolidinone compounds demonstrates their potential as antimicrobial agents. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and showed significant in vitro antibacterial and antifungal activities (Desai et al., 2011). This suggests that related compounds could have similar applications in addressing microbial resistance.
Synthesis Techniques and Chemical Properties
The chemical synthesis and evaluation of similar compounds have led to the development of efficient methods and understanding of their pharmacological properties. For example, the synthesis of enantioselective processes for CGRP receptor inhibitors demonstrates the complexity and potential of such compounds in treating conditions mediated by the calcitonin gene-related peptide (Cann et al., 2012).
Potential Antipsychotic Agents
Heterocyclic carboxamides, which share structural similarities, have been evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating the broader pharmacological applications of such chemical structures (Norman et al., 1996).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which are present in the structure of this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to have diverse biological activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions . The downstream effects of these reactions would depend on the specific biological activity of the compound.
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, which results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-8-5-6-15-29(19)16-7-14-27-24(31)21-11-12-22-23(18-21)28-26(33)30(25(22)32)17-13-20-9-3-2-4-10-20/h2-4,9-12,18-19H,5-8,13-17H2,1H3,(H,27,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDHPJAHNFASNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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